2-(8-Methylnonoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(8-methylnonoxy)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2/c1-12(2)8-6-4-3-5-7-10-14-11-9-13/h12-13H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTCFGRXHNJRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nearly colorless liquid with a mild odor; [Clariant MSDS] | |
| Record name | Polyoxyethylene isodecyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16736 | |
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CAS No. |
61827-42-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-isodecyl-.omega.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-isodecyl-ω-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.039 | |
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Synthetic Methodologies and Preparative Routes for 2 8 Methylnonoxy Ethanol
Established Synthetic Pathways and Reaction Conditions
The synthesis is typically achieved through the reaction of 8-methylnonanol with ethylene (B1197577) oxide. This reaction is carefully controlled to ensure the desired degree of ethoxylation and to produce this compound with high purity.
The fundamental reaction involves the ring-opening of ethylene oxide by 8-methylnonanol. This process is generally carried out under controlled temperature and pressure conditions. The branched nature of 8-methylnonanol, specifically a C9-11 alcohol, is a key structural feature that influences the properties of the final product. The reaction adds an ethoxy group to the alcohol, forming the ether linkage and the terminal hydroxyl group characteristic of this compound.
To facilitate the reaction between 8-methylnonanol and ethylene oxide, a catalyst is often employed. Potassium hydroxide (B78521) (KOH) is a commonly used homogeneous catalyst for this purpose. researchgate.net The catalyst functions by deprotonating the alcohol to form a more nucleophilic alkoxide ion, which then readily attacks the ethylene oxide ring. The use of a strong base catalyst like KOH ensures that the reaction proceeds efficiently, with high selectivity towards the desired ethoxylated product. aidic.it
The formation of this compound proceeds via a nucleophilic substitution mechanism, specifically an SN2 reaction. swinburne.edu.auchemguide.co.uk The process begins with the formation of the 8-methylnonoxide anion, the nucleophile, through the action of the catalyst. This alkoxide then attacks one of the carbon atoms of the ethylene oxide ring. This attack causes the carbon-oxygen bond in the ethylene oxide to break, leading to the formation of a new carbon-oxygen bond and the opening of the three-membered ring. The resulting intermediate is an anion which is then protonated, often by another molecule of the starting alcohol, to yield the final product, this compound, and regenerate the alkoxide catalyst. This series of consecutive SN2 reactions is characteristic of base-catalyzed ethoxylation of alcohols. swinburne.edu.au
Table 1: Key Reactants and Catalysts in the Synthesis of this compound
| Role | Compound Name | Chemical Formula |
| Starting Alcohol | 8-Methylnonanol | C₁₀H₂₂O |
| Ethoxylating Agent | Ethylene Oxide | C₂H₄O |
| Catalyst | Potassium Hydroxide | KOH |
Industrial Production Methods and Scaling-Up Considerations
The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of reactor design, process control, and purification methods to ensure safety, efficiency, and product quality.
The ethoxylation of alcohols is a highly exothermic reaction, which poses significant safety risks if not properly managed. aidic.it Therefore, industrial-scale production is typically carried out in specialized reactors designed for effective heat removal and process control. Semi-batch reactors are commonly used, where the alcohol and catalyst are charged initially, and ethylene oxide is fed continuously at a controlled rate. aidic.it This approach helps to manage the reaction heat and prevent dangerous accumulations of unreacted ethylene oxide.
More advanced reactor technologies have been developed to enhance safety and productivity, including:
Venturi Loop Reactors (VLR): These reactors use a jet ejector to disperse the ethylene oxide gas into the liquid alcohol, providing excellent mass transfer and heat removal. frontiersin.org
Spray Tower Loop Reactors (STLR): In this design, the liquid alcohol is sprayed into a gas phase of ethylene oxide, which is beneficial for reactions where a high recirculation rate is needed. frontiersin.org
Enhanced Loop Reactors (ELR): These offer high flexibility and are capable of achieving high degrees of ethoxylation while maintaining good mixing. frontiersin.org
Continuous stirred-tank reactors (CSTRs) have also been explored as a safer and more efficient alternative to traditional semi-batch systems. researchgate.net Regardless of the reactor type, continuous monitoring of key parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining optimal and safe operating conditions.
Following the reaction, the crude product mixture contains the desired this compound, unreacted starting materials, the catalyst, and potentially some byproducts. Purification is therefore a critical step to achieve the required product purity.
The catalyst, such as potassium hydroxide, is typically neutralized with an acid, and the resulting salt is removed. google.com Distillation is a common method used to separate the product from unreacted alcohol and other volatile impurities. google.com The effectiveness of distillation depends on the difference in boiling points between the components of the mixture. Other separation techniques may also be employed depending on the specific impurities present.
Table 2: Industrial Production and Purification Parameters
| Process Stage | Key Consideration | Techniques/Methods |
| Reaction | Reactor Type | Semi-Batch, Venturi Loop, Spray Tower Loop, Enhanced Loop, CSTR researchgate.netaidic.itfrontiersin.org |
| Process Control | Continuous monitoring of temperature, pressure, and reactant feed rates | |
| Purification | Catalyst Removal | Neutralization followed by filtration or separation google.com |
| Product Isolation | Distillation, Separation Techniques google.com |
Significance in Various Scientific Research Applications
The distinct chemical nature of 2-(8-Methylnonoxy)ethanol has led to its use in several areas of scientific inquiry. Its amphiphilic character, possessing both a nonpolar (hydrophobic) tail and a polar (hydrophilic) head, allows it to function as a surfactant and emulsifier. This property is crucial in research contexts that require the mixing of immiscible liquids or the solubilization of hydrophobic substances in aqueous media.
In the field of chemistry, it is utilized as a surfactant to enhance the solubility of reactants, thereby potentially increasing reaction rates. For biological research, it serves as a solubilizing agent for water-insoluble compounds, enabling their study in aqueous biological systems. Its ability to form micelles has also led to explorations of its potential in drug delivery systems for encapsulating hydrophobic drugs. Furthermore, the industrial research sector employs this compound in the development of detergents, emulsifiers, and dispersants.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O₂ | nih.gov |
| Molecular Weight | 202.33 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 61827-42-7, 82376-08-7 | chemicalbook.com |
| Physical State | Nearly colorless liquid with a mild odor | |
| Boiling Point | Approximately 250-268°C | |
| Density | Approximately 0.85-0.876 g/cm³ | |
| Flash Point | 72.4°C | |
| Vapor Pressure | 0.00106 mmHg at 25°C |
Unveiling the Synthesis of this compound
The chemical compound this compound is a subject of significant interest in various industrial applications. This article delves into the scientific underpinnings of its creation, focusing exclusively on the synthetic methodologies and preparative routes.
Chemical Reactivity and Transformation Pathways of 2 8 Methylnonoxy Ethanol
Oxidation Reactions
The primary alcohol moiety of 2-(8-methylnonoxy)ethanol is susceptible to oxidation, which can yield aldehydes or carboxylic acids depending on the oxidizing agent and reaction conditions.
Aldehyde and Carboxylic Acid Formation (e.g., KMnO4/H+)
The oxidation of primary alcohols like this compound can lead to the formation of aldehydes and subsequently carboxylic acids. libretexts.orgsavemyexams.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) in an acidic medium (H+), can oxidize the primary alcohol first to an aldehyde and then further to a carboxylic acid. savemyexams.com For instance, the oxidation of this compound with acidified potassium permanganate under heat results in the formation of 8-methylnonoxyacetic acid through a two-step oxidation process that proceeds via an aldehyde intermediate.
To selectively obtain the aldehyde, specific reaction conditions are necessary, such as using an excess of the alcohol and distilling the aldehyde as it forms to prevent its further oxidation. libretexts.org
Table 1: Oxidation of this compound to Aldehyde and Carboxylic Acid
| Reagent | Conditions | Product | Mechanism |
| KMnO₄ / H⁺ | Acidic, heat | 8-Methylnonoxyacetic acid | Two-step oxidation via aldehyde intermediate |
This table is based on information from a study on the chemical reactions of this compound.
Ketone Derivative Formation (e.g., CrO3, Jones Reagent)
While primary alcohols typically oxidize to aldehydes and carboxylic acids, the formation of ketone derivatives from this compound is less common. Strong oxidizing agents like chromium trioxide (CrO3) in the presence of aqueous sulfuric acid, known as the Jones reagent, are typically used for the oxidation of secondary alcohols to ketones. savemyexams.com In the case of this compound, the formation of ketone derivatives would involve a radical-mediated oxidation mechanism.
Influence of Steric Hindrance on Oxidation Products
The branched structure of the 8-methylnonyl group in this compound introduces steric hindrance, which can influence the rate and outcome of oxidation reactions. core.ac.uk This steric bulk can make it more difficult for the oxidizing agent to access the reaction center, potentially slowing down the reaction rate compared to a linear analogue. core.ac.uk The steric hindrance from the branched alkyl chain makes the formation of ketone derivatives a less common outcome.
Reduction Reactions
The terminal hydroxyl group of this compound can undergo reduction to form alkanes or ethers.
Conversion to Alkanes or Ethers (e.g., LiAlH4)
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used to completely reduce the hydroxyl group of this compound. When treated with LiAlH₄ in an anhydrous ether solvent, the primary alcohol is reduced to an alkane, yielding 2-(8-methylnonoxy)ethane. This reaction demonstrates the complete reduction of the -OH group to a -CH₃ group.
Table 2: Reduction of this compound
| Reagent | Conditions | Product | Notes |
| LiAlH₄ | Anhydrous ether | 2-(8-Methylnonoxy)ethane | Complete reduction of -OH to -CH₃ |
| NaBH₄ | Methanol (B129727), reflux | Partial reduction observed | Forms intermediates for further functionalization |
This table is based on information from a study on the chemical reactions of this compound.
Partial Reduction and Intermediate Formation (e.g., NaBH4)
Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), can also be employed. The reaction of this compound with NaBH₄ in refluxing methanol leads to partial reduction. This process can result in the formation of intermediates that are suitable for further functionalization, highlighting the tunability of the reduction process based on the choice of reagent.
Nucleophilic Substitution Reactions
The hydroxyl group of this compound is a primary alcohol, making it susceptible to nucleophilic substitution reactions. In these reactions, the hydroxyl (-OH) group, which is a poor leaving group, is typically converted into a better leaving group, which is then displaced by a nucleophile. This section details two major classes of such transformations: halogenation and esterification.
Halogenation (e.g., SOCl₂, PBr₃)
Halogenation of this compound involves the replacement of the terminal hydroxyl group with a halogen atom (Cl or Br). This is a fundamental transformation that converts the alcohol into an alkyl halide, a versatile intermediate for further synthetic modifications. The reaction typically proceeds via an SN2 mechanism due to the unhindered nature of the primary alcohol.
The use of reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) is preferred over hydrohalic acids (HCl, HBr) as they avoid the use of strong acidic conditions and provide cleaner reactions with gaseous or water-soluble byproducts that are easily removed.
With thionyl chloride, the alcohol's oxygen atom first attacks the sulfur, displacing a chloride ion. In the presence of a base like pyridine (B92270), the intermediate chlorosulfite ester is formed, and the liberated chloride ion then attacks the carbon atom in an SN2 fashion, leading to inversion of configuration if the center were chiral. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.
Similarly, phosphorus tribromide reacts with the alcohol to form a dibromophosphite intermediate. Each of the bromide ions can then act as a nucleophile, attacking the carbon atom of the alcohol and displacing the leaving group in an SN2 reaction. One mole of PBr₃ can convert three moles of the alcohol.
Table 1: Halogenation of this compound
| Reagent | Product | Typical Conditions | Mechanism |
| Thionyl chloride (SOCl₂) | 2-(8-Methylnonoxy)ethyl chloride | Often with a base like pyridine or triethylamine (B128534) to neutralize HCl byproduct. | SN2 with a chlorosulfite intermediate. |
| Phosphorus tribromide (PBr₃) | 2-(8-Methylnonoxy)ethyl bromide | Typically in an inert solvent like diethyl ether or THF; may require cooling. | SN2 with a phosphorus tribromide intermediate. |
Esterification with Carboxylic Acids or Acyl Chlorides
Esterification is the process of forming an ester, which involves the reaction of the hydroxyl group of this compound with a carboxylic acid or one of its derivatives, such as an acyl chloride.
Reaction with Carboxylic Acids (Fischer Esterification)
When heated with a carboxylic acid in the presence of a strong acid catalyst (commonly sulfuric acid, H₂SO₄), this compound undergoes Fischer esterification. This is an equilibrium reaction where the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction produces an ester and water. To drive the equilibrium towards the product side, water is often removed as it is formed.
Reaction with Acyl Chlorides
The reaction with acyl chlorides is a much more vigorous and irreversible alternative to Fischer esterification for preparing esters. Acyl chlorides are highly reactive, and the reaction with an alcohol is typically rapid at room temperature. The reaction proceeds via a nucleophilic addition-elimination mechanism. The alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, reforming the carbon-oxygen double bond and eliminating a chloride ion as the leaving group. A base like pyridine is often added to neutralize the hydrogen chloride (HCl) byproduct that is formed.
Table 2: Esterification of this compound
| Reagent Type | Example Reagent | Product | Typical Conditions | Mechanism |
| Carboxylic Acid | Acetic Acid | 2-(8-Methylnonoxy)ethyl acetate | Acid catalyst (e.g., H₂SO₄), heat, removal of water. | Fischer Esterification (Acid-catalyzed nucleophilic acyl substitution). |
| Acyl Chloride | Acetyl Chloride | 2-(8-Methylnonoxy)ethyl acetate | Often in the presence of a non-nucleophilic base (e.g., pyridine) at or below room temperature. | Nucleophilic Addition-Elimination. |
Mechanistic Insights into Molecular Action and Interfacial Phenomena
Surfactant Properties and Surface Tension Reduction Mechanisms
As a nonionic surfactant, 2-(8-Methylnonoxy)ethanol exhibits significant surface activity, which is the ability to adsorb at interfaces and lower the surface or interfacial tension. This property is a direct consequence of its amphiphilic nature. The hydrophobic 8-methylnonyl group has a low affinity for water and preferentially orients itself away from the aqueous phase, while the hydrophilic ethanol (B145695) head group readily interacts with water molecules.
At an air-water interface, molecules of this compound arrange themselves with the hydrophobic tails directed towards the air and the hydrophilic heads immersed in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. The effectiveness of a surfactant is often characterized by its critical micelle concentration (CMC), which is the concentration at which the surfactant monomers begin to self-assemble into micelles in the bulk solution, and the surface tension reaches its minimum value.
The table below presents typical surface tension and CMC values for a related class of branched C10 alcohol ethoxylates to provide a comparative context.
| Surfactant Type | Critical Micelle Concentration (CMC) (g/L) | Surface Tension at CMC (mN/m) |
| Branched Alcohol Ethoxylate (C10) | ~0.1 - 1.0 | ~27 - 30 |
Note: The data presented are representative values for branched C10 alcohol ethoxylates and may not correspond exactly to this compound.
The mechanism of surface tension reduction involves the displacement of water molecules at the surface by the surfactant molecules. The energy required to create a new surface area is lowered because the interactions between the hydrophobic tails and the air are more favorable than the interactions between water molecules that are disrupted.
Molecular Interactions at Hydrophobic-Hydrophilic Boundaries
At the interface between two immiscible liquids, such as oil and water, this compound acts as an emulsifier by reducing the interfacial tension. The hydrophobic tail partitions into the oil phase, while the hydrophilic head remains in the aqueous phase. This creates a stable interfacial film that prevents the coalescence of the dispersed droplets.
The molecular interactions governing this behavior are a combination of van der Waals forces between the hydrophobic tails and the non-polar phase, and hydrogen bonding between the ethanol head group and water molecules in the aqueous phase. The branched nature of the 8-methylnonyl group can create steric hindrance at the interface, which may result in a less ordered and more fluid interfacial layer compared to that formed by linear surfactants. This can be advantageous in applications requiring rapid emulsification or the formation of stable microemulsions.
The effectiveness of emulsification is also dependent on the hydrophilic-lipophilic balance (HLB) of the surfactant, which is a measure of the relative contributions of its hydrophilic and hydrophobic moieties. For a nonionic surfactant like this compound, the HLB value would be influenced by the size of the ethoxy group.
Modulation of Membrane Permeability in Biological Systems (Non-Clinical)
The amphiphilic structure of this compound allows it to interact with biological membranes, which are primarily composed of lipid bilayers. In non-clinical biological systems, this interaction can lead to a modulation of membrane permeability. The mechanism of this interaction is complex and depends on the concentration of the surfactant.
At low concentrations, individual molecules of this compound can insert themselves into the lipid bilayer. The hydrophobic tails intercalate between the fatty acid chains of the phospholipids, while the hydrophilic heads align with the polar head groups of the lipids at the membrane-water interface. This insertion can disrupt the ordered packing of the lipid molecules, leading to an increase in membrane fluidity. nih.gov An increase in fluidity can, in turn, enhance the passive diffusion of small molecules across the membrane.
As the concentration of this compound increases and approaches its CMC, the surfactant molecules can begin to solubilize the membrane. This process involves the formation of mixed micelles, where both lipids and surfactant molecules are incorporated into the micellar structures. This leads to a significant disruption of the membrane integrity and a substantial increase in permeability, potentially causing leakage of intracellular contents. researchgate.net
Studies on other alcohol ethoxylates have shown that they can induce leakage of ions and nucleotides from bacterial cells, indicating a direct effect on membrane permeability. researchgate.net The branched structure of the hydrophobic tail of this compound may influence the efficiency of its insertion and disruption of the lipid bilayer. It is hypothesized that the bulkier structure of branched chains could create more significant perturbations in the lipid packing.
The following table summarizes the general effects of alcohol ethoxylates on membrane properties.
| Concentration Range | Predominant Interaction | Effect on Membrane |
| Low (sub-CMC) | Monomer partitioning into bilayer | Increased fluidity, minor increase in permeability |
| Near CMC | Formation of mixed micelles | Significant disruption, increased permeability, leakage |
| High (above CMC) | Membrane solubilization | Complete loss of membrane integrity |
Note: This table represents a generalized model of surfactant-membrane interactions and the specific concentration-dependent effects of this compound would require experimental validation.
Applications in Chemical and Industrial Processes Non Biological
Role as a Solubilizing Agent in Chemical Reactions
The surfactant nature of 2-(8-Methylnonoxy)ethanol makes it an effective solubilizing agent in various chemical reactions. Its primary mechanism involves reducing the surface tension of aqueous solutions, which facilitates the mixing and interaction of substances with different polarities, such as hydrophobic and hydrophilic compounds. This property is crucial for creating homogenous reaction mixtures, which can be essential for achieving desired reaction outcomes. In industrial applications, it is used as a solvent due to its balanced hydrophobic-lipophilic characteristics.
Enhancement of Reaction Rates in Chemical Synthesis
By improving the solubility of reactants, this compound can indirectly enhance reaction rates in chemical synthesis. Better dissolution and mixing of reactants lead to increased molecular collisions, a fundamental factor in reaction kinetics. While direct catalytic activity is not its primary role, its function as a surfactant contributes to more efficient and faster chemical transformations in heterogeneous systems.
Formulation Component in Detergents, Emulsifiers, and Dispersants
This compound is a widely utilized component in the formulation of detergents, emulsifiers, and dispersants for various industrial processes. Its amphiphilic nature, possessing both a water-loving (hydrophilic) head and an oil-loving (hydrophobic) tail, allows it to stabilize emulsions of oil and water. ataman-chemicals.comatamankimya.com As a nonionic surfactant, it offers excellent emulsification, dispersion, and wetting properties. ataman-chemicals.com These characteristics are leveraged in industrial and institutional laundry detergents, as well as in cleaners for metal surfaces prior to treatments like plating or coating. ataman-chemicals.comatamankimya.com
Below is a table summarizing the functional roles of this compound in formulation chemistry.
| Function | Mechanism | Application Area |
| Detergent | Reduces surface tension, lifts and suspends dirt and oil. | Industrial and household cleaners. ataman-chemicals.comatamankimya.com |
| Emulsifier | Stabilizes mixtures of immiscible liquids, like oil and water. | Emulsifier concentrates, oil-in-water emulsions. ataman-chemicals.com |
| Dispersant | Prevents the clumping of solid particles in a liquid. | Grinding and milling processes, pigment formulations. ataman-chemicals.com |
| Wetting Agent | Lowers the surface tension of a liquid, allowing it to spread more easily across a surface. | Textile processing, agricultural sprays. ataman-chemicals.comatamankimya.com |
Utilization as an Intermediate in Chemical Synthesis
The chemical structure of this compound allows it to serve as an intermediate in the synthesis of other, more complex molecules. The terminal hydroxyl group can undergo various chemical transformations. For instance, it can be esterified with carboxylic acids or acyl chlorides to produce esters. An example is the reaction with acetic anhydride (B1165640) to form 2-(8-methylnonoxy)ethyl acetate. It can also undergo halogenation reactions, for example with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), to yield the corresponding ethyl chloride or ethyl bromide derivatives. These derivatives can then be used as building blocks in further organic synthesis.
The synthesis of this compound itself typically involves the reaction of 8-methylnonanol with ethylene (B1197577) oxide, often in the presence of a catalyst like potassium hydroxide (B78521).
Adjuvant in Herbicide Formulations
In the agricultural sector, this compound is used as an adjuvant in herbicide formulations to enhance their effectiveness. usda.govd-nb.inforesearchgate.net Adjuvants are additives that improve the performance of the active ingredient in a pesticide. wur.nl Oil-based adjuvants, including compounds like this compound, can increase the absorption of the herbicide through the waxy cuticle of plant leaves. usda.govscielo.br This is particularly beneficial for controlling weeds with waxy leaf surfaces.
The function of such adjuvants can include increasing spray retention on the plant and enhancing penetration of the herbicide into the plant tissues. usda.gov For example, oil-based adjuvants have been shown to improve the efficacy of glyphosate (B1671968) formulations in controlling certain types of grasses by increasing the wettability of the leaf surface and promoting absorption. scielo.br Some herbicide formulations are designed with specific adjuvants to alter the permeability of plant cells, thereby increasing the effectiveness of the active ingredient. d-nb.inforesearchgate.net
Biological Activities and Interactions Non Clinical Research
Antimicrobial Properties
No specific studies providing data on the efficacy of 2-(8-Methylnonoxy)ethanol against specific bacterial strains were identified.
Quantitative data such as Minimum Inhibitory Concentration (MIC) or zone of inhibition values for this compound against E. coli and Staphylococcus aureus are not available in the reviewed literature.
Cytotoxic Effects in Cancer Cell Lines
While there are general statements suggesting cytotoxic potential, no peer-reviewed studies with specific data on the cytotoxic effects of this compound on cancer cell lines were found.
Specific IC50 values or detailed descriptions of dose-dependent cytotoxic effects in breast or lung cancer cell lines are not documented in the available research.
There is no specific evidence or research data demonstrating the induction of apoptosis by this compound in breast or lung cancer cell models.
Anti-inflammatory Modulatory Potentials
No research articles detailing the anti-inflammatory properties or modulatory potentials of this compound were discovered.
Role as a Solubilizing Agent for Hydrophobic Compounds in Biological Research
Although its surfactant properties suggest potential as a solubilizing agent, no specific examples or studies demonstrating its use for solubilizing hydrophobic compounds in biological research were found.
Environmental Fate and Degradation Studies
Biodegradability in Aqueous Environments (e.g., Readily Biodegradable)
The biodegradability of 2-(8-Methylnonoxy)ethanol is a critical factor in assessing its environmental risk. As a member of the branched alcohol ethoxylates (AEOs) category, its breakdown in water is a key area of study. Research indicates that branched AEOs, including those with a chemical structure similar to this compound, exhibit a high level of biodegradability. exxonmobilchemical.com Studies on C8–C13-rich oxo-alcohols with 1–20 moles of ethoxylate have shown that these substances meet the criteria for being "readily biodegradable". exxonmobilchemical.com
Ready biodegradability is typically assessed using stringent test methods, such as those outlined in the Organisation for Economic Co-operation and Development (OECD) 301 series. Passing these tests indicates that the substance is expected to undergo rapid and ultimate degradation in an aquatic environment. exxonmobilchemical.com For alcohol ethoxylates, the presence of a single methyl branch on the alkyl chain, as is the case with this compound (an isodecyl alcohol ethoxylate), has been found to have no significant negative effect on its biodegradation compared to linear analogues. heraproject.com
The primary mechanism for the breakdown of alcohol ethoxylates in the environment is aerobic microbial degradation. canada.ca This process is initiated by bacteria that can cleave the molecule, often at the central ether linkage, a process known as central fission. nih.gov This initial breakdown is followed by further degradation of the resulting fragments.
The following table summarizes the biodegradability expectations for branched alcohol ethoxylates, the chemical class to which this compound belongs.
| Chemical Class | Biodegradation Potential | Key Findings |
| Branched Alcohol Ethoxylates (C8-C13) | Readily Biodegradable | Meets the criteria for ready biodegradability in standard tests (e.g., OECD 301 series). exxonmobilchemical.com |
| Single Methyl-Branched Alcohol Ethoxylates | Similar to linear counterparts | A single methyl branch does not significantly hinder biodegradation. heraproject.com |
Implications for Environmental Persistence
The classification of this compound as a readily biodegradable substance has significant implications for its environmental persistence. Chemicals that are readily biodegradable are not expected to persist in the environment for extended periods. exxonmobilchemical.com Their rapid breakdown by microorganisms in aquatic systems minimizes the potential for accumulation in water, sediment, or biota.
While some product safety data sheets may classify formulations containing this compound with phrases like "Harmful to aquatic life with long lasting effects" or "Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment," this is often a precautionary measure based on the properties of the raw substance or other components in a mixture. The "long-term adverse effects" are substantially mitigated by the compound's ready biodegradability, which prevents it from persisting and causing chronic issues. The primary environmental concern for readily biodegradable substances is typically acute toxicity if released in high concentrations, rather than long-term persistence.
Future Research Directions and Emerging Applications
Development of Novel Derivatives for Specific Applications
The core structure of 2-(8-Methylnonoxy)ethanol, featuring a branched hydrophobic tail and a primary alcohol head group, serves as a foundational building block for a variety of derivatives. exxonmobilchemical.com Research and development in this area are trending towards creating customized solutions with optimized performance for specific industrial needs. marketreportanalytics.com
Key areas for the development of novel derivatives include:
Specialty Surfactants: By modifying the ethoxylate chain or terminating it with different functional groups (e.g., sulfates, phosphates), derivatives can be engineered for applications requiring specific properties like ultra-low foaming, high detergency in cold water, or unique emulsification capabilities for complex oil-in-water or water-in-oil systems. exxonmobilchemical.com
Lubricant and Metalworking Additives: Esterification of the terminal hydroxyl group can produce derivatives that function as lubricant additives, corrosion inhibitors, or components in metalworking fluids. The branched structure of the parent compound can impart desirable properties such as low pour points and good thermal stability. exxonmobilchemical.com
Agricultural Adjuvants: Derivatives are being explored for use in agricultural formulations to enhance the efficacy of pesticides and herbicides. doi.orgastm.org The focus is on creating adjuvants that improve wetting and spreading on leaf surfaces, a characteristic where branched alcohol ethoxylates often outperform their linear counterparts. sancolo.com
Coatings and Inks: The molecule can be functionalized, for instance by creating acrylate (B77674) esters, for use as reactive diluents or adhesion promoters in coatings and printing inks. exxonmobilchemical.com
The market for isomeric and branched alcohol ethoxylates is increasingly demanding biodegradable and eco-friendly products, driving innovation towards greener derivatives. marketreportanalytics.comdatainsightsmarket.com
Advanced Understanding of Structure-Activity Relationships
A deeper comprehension of the relationship between the molecular structure of this compound and its performance characteristics is crucial for targeted product design. The branched nature of its hydrophobic chain is a key differentiator from linear alcohol ethoxylates. sancolo.com
Future research will likely focus on:
Wetting and Dynamic Surface Tension: Branched alcohol ethoxylates are known to be highly effective wetting agents, reducing the time required to lower surface tension compared to linear equivalents. exxonmobilchemical.comsancolo.com Advanced studies will aim to precisely model how the specific branching at the 8-position of the nonyl chain influences packing at interfaces and affects dynamic surface tension, a critical parameter in applications like agricultural sprays and industrial cleaning. doi.org
Emulsification and Foam Properties: The geometry of the branched chain impacts the stability of emulsions and the characteristics of foam. youtube.com Research is needed to understand how this compound and its derivatives interact at oil-water interfaces, which could lead to the design of more effective emulsifiers for personal care, food, and industrial products. researchgate.netmdpi.com Generally, branched structures tend to produce less stable foam, which is advantageous in many industrial surfactant applications. exxonmobilchemical.com
Interaction with Other Components: In complex formulations, surfactants interact with polymers, electrolytes, and other active ingredients. Understanding how the structure of this compound influences these interactions is key to optimizing formulated products. This includes studying its effect on drug release from microspheres or its interaction with anionic surfactants in detergent blends. mdpi.comnih.gov
The relationship between the chemical structure of nonionic surfactants and their physical properties, such as the hydrophilic-lipophilic balance (HLB) and cloud point, is well-established but continues to be an area of active investigation for novel branched structures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
